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Compound of Interest

4-
Compound Name:
(Trifluoromethyl)phenylacetonitrile

Cat. No. B1294351

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
(Trifluoromethyl)phenylacetonitrile, a key building block in pharmaceutical and agrochemical
research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in complex synthetic pathways.

Summary of Spectral Data

The key spectral data for 4-(Trifluoromethyl)phenylacetonitrile (CAS No: 2338-75-2,
Molecular Formula: CoHsF3N, Molecular Weight: 185.15 g/mol ) are summarized in the tables
below. This data is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1294351?utm_src=pdf-interest
https://www.benchchem.com/product/b1294351?utm_src=pdf-body
https://www.benchchem.com/product/b1294351?utm_src=pdf-body
https://www.benchchem.com/product/b1294351?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.70 d 2H Ar-H
7.50 d 2H Ar-H
3.89 S 2H -CHz2-CN

Solvent: CDCIz

13C NMR Spectral Data

Chemical Shift (8) ppm Assighment
135.2 Ar-C-CH:z
131.5(q, J = 32.8 Hz) C-CFs

127.5 Ar-CH

126.2 (g, J = 3.8 Hz) Ar-CH

123.8 (q, J = 272.5 Hz) -CFs

117.1 -CN

22.9 -CH2-

Solvent: CDCl3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum for 4-(Trifluoromethyl)phenylacetonitrile was obtained using Attenuated Total
Reflectance (ATR).
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Wavenumber (cm~?) Intensity Assignment

2258 Strong C=N stretch

1620 Medium C=C aromatic stretch
1327 Strong C-F stretch (CF3)

1169, 1128, 1070 Strong C-F stretch (CF3)

843 Strong C-H out-of-plane bend (p-

disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight. The data presented here is from Electron

lonization (EI) mass spectrometry.

m/z Relative Intensity (%) Assignment

185 100 [M]* (Molecular lon)
166 25 [M-F]*

146 15 [M-CF]*

116 30 [M-CFs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented

above. These represent standard methodologies and may be adapted based on the specific

instrumentation available.

NMR Spectroscopy

1H and 13C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sample Preparation: Approximately 10-20 mg of 4-(Trifluoromethyl)phenylacetonitrile was
dissolved in ~0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

'H NMR Acquisition: The proton spectrum was acquired using a standard pulse sequence
with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1
second. A total of 16 scans were accumulated.

13C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse
seqguence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a
relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected using the instrument's software. Chemical shifts were referenced to the residual
solvent peak of CDCIs (6 = 7.26 ppm for *H and & = 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped
with a diamond ATR accessory.[1]

Sample Preparation: A small amount of the solid 4-(Trifluoromethyl)phenylacetonitrile was
placed directly onto the diamond crystal of the ATR accessory.

Acquisition: The spectrum was recorded over the range of 4000-400 cm~! by co-adding 16
scans at a resolution of 4 cm~1. A background spectrum of the clean ATR crystal was
recorded prior to the sample measurement and automatically subtracted.

o Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Thermo Fisher Scientific ISQ EC/ISQ QD Single
Quadrupole GC-MS system.

o Sample Introduction: A dilute solution of 4-(Trifluoromethyl)phenylacetonitrile in
dichloromethane was injected into the gas chromatograph (GC) equipped with a capillary
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column. The GC oven temperature was programmed to ramp from 50 °C to 250 °C at a rate
of 10 °C/min.

¢ lonization: As the compound eluted from the GC column, it entered the mass spectrometer's
ion source, where it was ionized by electron impact (El) at 70 eV.

o Mass Analysis: The resulting ions were separated by the quadrupole mass analyzer based
on their mass-to-charge ratio (m/z) over a scan range of 50-500 amu.

o Data Processing: The mass spectrum corresponding to the chromatographic peak of 4-
(Trifluoromethyl)phenylacetonitrile was extracted and plotted.

Data Interpretation and Structural Elucidation

The spectral data presented provides a clear and consistent picture of the molecular structure
of 4-(Trifluoromethyl)phenylacetonitrile. The following diagram illustrates the relationship
between the different spectral techniques and the structural information they provide.

Logical Flow of Spectral Data Interpretation

Spectroscopic Techniques

NMR Spectroscopy
(GEUEES) IR Spectroscopy

Information Derived

Mass Spectrometry

Functional Groups
- C=N (Nitrile)
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Confirmed Structure of

4-(Trifluoromethyl)phenylacetonitrile
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Caption: Workflow of spectral data integration for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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